molecular formula C11H13NO3 B091827 2H-Quinolizine-9-carboxylic acid, 1,3,4,6-tetrahydro-6-oxo-, methyl ester CAS No. 17891-06-4

2H-Quinolizine-9-carboxylic acid, 1,3,4,6-tetrahydro-6-oxo-, methyl ester

Cat. No.: B091827
CAS No.: 17891-06-4
M. Wt: 207.23 g/mol
InChI Key: QRGWYGYVCJSIKS-UHFFFAOYSA-N
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Description

2H-Quinolizine-9-carboxylic acid, 1,3,4,6-tetrahydro-6-oxo-, methyl ester is a chemical compound with the molecular formula C12H15NO4 It is a derivative of quinolizine, a bicyclic nitrogen-containing compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Quinolizine-9-carboxylic acid, 1,3,4,6-tetrahydro-6-oxo-, methyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketoester, followed by cyclization and esterification steps. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2H-Quinolizine-9-carboxylic acid, 1,3,4,6-tetrahydro-6-oxo-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product but often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions include various quinolizine derivatives with different functional groups, which can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

2H-Quinolizine-9-carboxylic acid, 1,3,4,6-tetrahydro-6-oxo-, methyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2H-Quinolizine-9-carboxylic acid, 1,3,4,6-tetrahydro-6-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2H-Quinolizine-9-carboxylic acid, 1,3,4,6-tetrahydro-6-oxo-, methyl ester include:

Uniqueness

What sets this compound apart is its specific structural features and functional groups, which confer unique reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

17891-06-4

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylate

InChI

InChI=1S/C11H13NO3/c1-15-11(14)8-5-6-10(13)12-7-3-2-4-9(8)12/h5-6H,2-4,7H2,1H3

InChI Key

QRGWYGYVCJSIKS-UHFFFAOYSA-N

SMILES

COC(=O)C1=C2CCCCN2C(=O)C=C1

Canonical SMILES

COC(=O)C1=C2CCCCN2C(=O)C=C1

Origin of Product

United States

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